(3S,4R,5R)-2-methoxyoxane-3,4,5-triol

Description

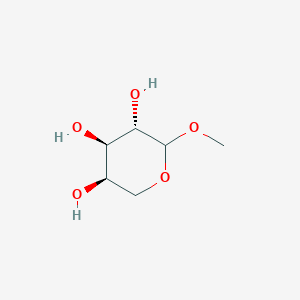

(3S,4R,5R)-2-Methoxyoxane-3,4,5-triol is a substituted oxane derivative characterized by a methoxy group at position 2 and hydroxyl groups at positions 3, 4, and 4.

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m1/s1 |

InChI Key |

ZBDGHWFPLXXWRD-VRPWFDPXSA-N |

Isomeric SMILES |

COC1[C@H]([C@@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursorsThe reaction conditions often require the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl positions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (3S,4R,5R)-2-methoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate or inhibitor for certain enzymes involved in carbohydrate metabolism. The pathways involved can include glycolysis, gluconeogenesis, and the pentose phosphate pathway .

Comparison with Similar Compounds

Stereochemical Variants

- (2S,3R,4S,5R)-2-Methoxyoxane-3,4,5-triol (Methyl α-D-xylopyranoside) Structure: Differs in stereochemistry at positions 2, 3, 4, and 5. Properties: Used as a carbohydrate analog in glycosylation studies. Its optical rotation ([α]D +154° in water) reflects its distinct stereochemistry . Applications: Serves as a reference compound in carbohydrate chemistry.

(2R,3R,4S,5R)-2-Methoxyoxane-3,4,5-triol

Functional Group Modifications

- (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-Methoxyoxane-3,4,5-triol Structure: Contains an additional hydroxymethyl group at position 2.

(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-2-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Comparative Data Table

Biological Activity

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol is a complex organic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its stereochemistry and functional groups, which contribute to its biological properties. Its IUPAC name is this compound, indicating the presence of hydroxyl and methoxy groups that are critical for its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting urease activity in certain bacteria, which is crucial for their survival and pathogenicity.

- Modulation of Cellular Pathways : The compound may influence various signaling pathways within cells. It has been observed to affect the degranulation pathway in mast cells, leading to a reduction in allergic responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This property may be linked to its ability to disrupt bacterial cell functions.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Urease Inhibition | Significant reduction in activity | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Modulation of Mast Cell | Decreased degranulation |

Case Study 1: Urease Inhibition

A study focused on the urease inhibitory effects of this compound demonstrated its potential as a therapeutic agent against Helicobacter pylori. The compound showed significant inhibition of urease activity in vitro, suggesting its utility in treating infections caused by this bacterium.

Case Study 2: Antiallergic Effects

In an experimental model involving mast cells, this compound was found to inhibit degranulation triggered by allergens. This finding indicates its potential application in managing allergic conditions and asthma.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibited selective cytotoxic effects against certain tumor cell lines while sparing normal cells.

- Anti-inflammatory Properties : It has been suggested that this compound may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

- Potential for Drug Development : Given its diverse biological activities and mechanisms of action, there is significant interest in exploring this compound as a lead compound for drug development targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.